

Chemical properties and stability of MC(C5)-Val-Cit.

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An In-depth Technical Guide to the Chemical Properties and Stability of the MC-Val-Cit Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Maleimidocaproyl-Valine-Citrulline (MC-Val-Cit) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). As an enzymatically cleavable linker, its primary function is to provide a stable connection between a monoclonal antibody and a cytotoxic payload during systemic circulation, and then to efficiently release the payload upon internalization into target tumor cells. This guide provides a detailed overview of the chemical properties and stability profile of the MC-Val-Cit linker, often incorporated into the broader MC-Val-Cit-PABC (p-aminobenzyloxycarbonyl) system, which is essential for its self-immolative drug release mechanism. The nomenclature "MC(C5)-Val-Cit" is considered a non-standard reference to the standard Maleimidocaproyl linker, as the caproyl group inherently contains a five-carbon aliphatic chain.

Chemical Structure and Properties

The MC-Val-Cit linker system is a modular construct. The maleimide group serves as a reactive handle for conjugation to thiol groups on the antibody, the Val-Cit dipeptide acts as the recognition site for lysosomal proteases, and the PABC group functions as a self-immolative spacer that releases the unmodified payload upon cleavage.



General Structure

The core structure consists of three key parts:

- Maleimidocaproyl (MC) Group: Provides a reactive maleimide moiety for covalent attachment to cysteine residues on an antibody via a Michael addition reaction. The caproyl chain acts as a spacer.
- Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1]
- p-Aminobenzzyloxycarbonyl (PABC) Spacer: A self-immolative unit. Following enzymatic cleavage of the Val-Cit peptide bond, the PABC spacer undergoes a spontaneous 1,6elimination reaction to release the active drug payload in its unmodified form.[2]

Physicochemical Properties

The physicochemical properties of the linker can vary depending on the attached payload. The tables below summarize key properties for the core linker and a common derivative.

Property	Value	Reference Compound
Molecular Formula	C28H40N6O7	Mc-Val-Cit-PAB
Formula Weight	572.7 g/mol	Mc-Val-Cit-PAB
Molecular Formula	C68H105N11O15	Mc-Val-Cit-PAB-MMAE
Molecular Weight	1316.7 g/mol	Mc-Val-Cit-PAB-MMAE
XLogP3 (Calculated)	4.9	Mc-Val-Cit-PAB-MMAE

Table 1: Physicochemical Properties of MC-Val-Cit Derivatives.[3][4]



Solvent	Solubility	Reference Compound
DMSO	~100 mg/mL (174.62 mM)	Mc-Val-Cit-PAB
DMSO	~20 mg/mL	Mc-Val-Cit-PABC-PNP
Dimethylformamide (DMF)	~25 mg/mL	Mc-Val-Cit-PABC-PNP
DMSO:PBS (pH 7.2) (1:4)	~0.20 mg/mL	Mc-Val-Cit-PABC-PNP
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	5 mg/mL (6.78 mM)	Mc-Val-Cit-PABC-PNP

Table 2: Solubility Data for MC-Val-Cit Derivatives.[5]

Stability Profile

The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker remains intact in circulation but is rapidly cleaved at the target site.

Stability of the Maleimide-Thiol Conjugate

The thioether bond formed between the maleimide group and an antibody's cysteine residue is stable, but the adjacent succinimide ring is susceptible to two competing reactions in physiological environments:

- Retro-Michael Reaction: A reversal of the initial conjugation, leading to premature payload release. This can be facilitated by exchange with thiol-containing molecules like albumin or glutathione.
- Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody and increasing plasma stability.

Strategies to promote stabilizing hydrolysis, such as conjugation at specific sites, are an active area of research.

Plasma Stability



The Val-Cit dipeptide linker demonstrates high stability in human and primate plasma but is notably less stable in mouse plasma. This species-specific difference is a critical consideration for preclinical studies.

Species	Stability	Key Enzyme Responsible for Cleavage
Human	High stability, with reported half-lives of hundreds of hours.	-
Primate	High stability (e.g., half-life of 9.6 days in monkeys for Mc-Val-Cit-PABOH).	-
Mouse	Low stability (e.g., half-life of 6.0 days for Mc-Val-Cit-PABOH), hampering preclinical evaluation.	Carboxylesterase 1c (Ces1C)

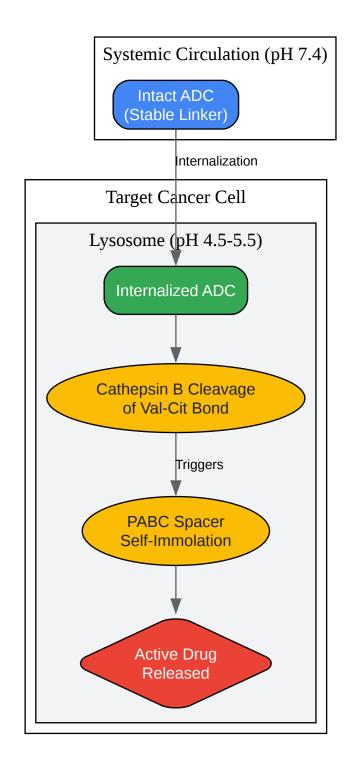
Table 3: Comparative Plasma Stability of the Val-Cit Linker.

Enzymatic Stability and Cleavage

The cornerstone of the linker's mechanism is its selective cleavage by lysosomal enzymes.

- Mechanism: After an ADC is internalized, it is trafficked to the lysosome where proteases, primarily Cathepsin B, cleave the amide bond between citrulline and the PABC spacer. Other cathepsins, such as S, L, and F, may also contribute to this cleavage.
- Cleavage Rate: The cleavage is efficient. One study using human liver lysosomes showed that the Val-Cit linker reached over 80% digestion within 30 minutes. This rapid release of the cytotoxic agent within the target cell is crucial for ADC potency.









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